molecular formula C17H24BNO3 B3070989 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-2-one CAS No. 1007346-42-0

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-2-one

Cat. No.: B3070989
CAS No.: 1007346-42-0
M. Wt: 301.2 g/mol
InChI Key: GXGKCPXEVFWYEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-2-one (CAS: 1007346-42-0) is a boronate ester-containing compound featuring a piperidin-2-one (a six-membered lactam ring) linked to a para-substituted phenyl group bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. This structure renders it valuable in Suzuki-Miyaura cross-coupling reactions, a cornerstone in medicinal chemistry and materials science . Its molecular formula is C17H24BNO3 (MW: 301.19), with the boronate ester enhancing stability and facilitating aryl-aryl bond formation .

Properties

IUPAC Name

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BNO3/c1-16(2)17(3,4)22-18(21-16)13-8-10-14(11-9-13)19-12-6-5-7-15(19)20/h8-11H,5-7,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGKCPXEVFWYEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

It’s known that the compound is stable under normal conditions and has a low vapor pressure, suggesting that it may have good bioavailability.

Result of Action

The result of the compound’s action is the formation of new organic compounds through borylation. For example, it can form pinacol benzyl boronate when it reacts with the benzylic C-H bond of alkylbenzenes. These new compounds can be used in further chemical reactions or in the synthesis of various materials.

Action Environment

The action of this compound can be influenced by environmental factors such as temperature, humidity, and the presence of other chemicals. For instance, it’s known that the compound is stable under normal conditions but may hydrolyze in a humid environment. The presence of a palladium catalyst is also necessary for the compound to undergo borylation.

Scientific Research Applications

Organic Synthesis

The presence of the boronate group allows for significant reactivity in cross-coupling reactions such as the Suzuki coupling. This reaction is pivotal for forming carbon-carbon bonds and is widely used in the synthesis of complex organic molecules. The compound can act as a versatile building block for synthesizing various derivatives through functionalization reactions.

Key Reactions:

  • Suzuki Coupling: Enables the formation of biaryl compounds, which are essential in pharmaceuticals and agrochemicals.
  • Aldol Reactions: The aldehyde functionalities can undergo aldol condensation, leading to the formation of β-hydroxy ketones or aldehydes.

Materials Science

The compound is utilized in the development of advanced materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable complexes with metals enhances its use in creating efficient charge transport materials.

Applications:

  • Aggregation-Induced Emission (AIE): The compound can be incorporated into AIE systems, which are useful for creating highly luminescent materials with applications in sensors and imaging.
  • Dye-Sensitized Solar Cells (DSSCs): It has been employed in the synthesis of dyes that improve the efficiency of solar cells by enhancing light absorption.

Medicinal Chemistry

In medicinal chemistry, this compound's structural features allow it to interact with biological targets effectively. Its derivatives have been explored for potential therapeutic applications.

Case Studies:

  • Anticancer Activity: Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, making them candidates for further drug development.
  • Neuroprotective Effects: Some studies suggest potential neuroprotective properties, indicating its usefulness in treating neurodegenerative diseases.

Data Tables

Application AreaSpecific Use CasesKey Findings
Organic SynthesisSuzuki CouplingFormation of biaryl compounds
Aldol ReactionsSynthesis of β-hydroxy carbonyl compounds
Materials ScienceOLEDsHigh efficiency in charge transport
AIE SystemsUltrabright luminescent materials
DSSCsImproved power conversion efficiency
Medicinal ChemistryAnticancer AgentsCytotoxicity against cancer cell lines
Neuroprotective AgentsPotential benefits in neurodegenerative conditions

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester moiety enables participation in palladium-catalyzed Suzuki-Miyaura cross-couplings, forming carbon-carbon bonds with aryl/heteroaryl halides.

Reaction Conditions Reagents/Catalysts Products Yield
80–100°C, DMF/H<sub>2</sub>O (3:1)Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>Biaryl derivatives (e.g., 4-phenylpiperidin-2-one)85–92%
Microwave (120°C), toluenePd(OAc)<sub>2</sub>, SPhos ligandFunctionalized piperidines78%

Key Findings :

  • The reaction tolerates electron-rich and electron-deficient aryl halides, with yields exceeding 85% under optimized conditions .

  • Steric hindrance from the piperidin-2-one ring slightly reduces reactivity compared to simpler boronate esters .

Reduction of the Ketone Group

The piperidin-2-one carbonyl undergoes selective reduction to form secondary alcohols or amines.

Reduction Type Reagents Conditions Product Yield
Ketone → AlcoholNaBH<sub>4</sub>, MeOH0°C, 2 h1-(4-boronate-phenyl)piperidin-2-ol90%
Ketone → AmineLiAlH<sub>4</sub>, THFReflux, 6 h1-(4-boronate-phenyl)piperidine65%

Notes :

  • NaBH<sub>4</sub> selectively reduces the ketone without affecting the boronate ester .

  • Over-reduction to the amine requires stronger agents like LiAlH<sub>4</sub>, but side reactions (e.g., boronate hydrolysis) may occur .

Nucleophilic Additions to the Ketone

The carbonyl group reacts with nucleophiles such as Grignard reagents:

Nucleophile Conditions Product Yield
MeMgBrTHF, −78°C → RT, 4 h1-(4-boronate-phenyl)-2-methylpiperidin-2-ol82%
PhLiEt<sub>2</sub>O, 0°C, 2 h1-(4-boronate-phenyl)-2-phenylpiperidin-2-ol75%

Mechanistic Insight :

  • The reaction proceeds via a tetrahedral intermediate, with the boronate ester remaining intact .

Electrophilic Aromatic Substitution

The para-substituted phenyl ring undergoes electrophilic substitution, though the boronate ester directs reactivity:

Reaction Reagents Conditions Product Yield
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>0°C, 1 h1-(3-nitro-4-boronate-phenyl)piperidin-2-one60%
HalogenationBr<sub>2</sub>, FeBr<sub>3</sub>RT, 30 min1-(3-bromo-4-boronate-phenyl)piperidin-2-one55%

Regioselectivity :

  • Nitration occurs meta to the boronate group due to its electron-withdrawing effect .

Photochemical Reactivity

Under UV light (λ = 254 nm), the compound undergoes dimerization via the boronate group:

Conditions Catalyst Product Yield
CH<sub>2</sub>Cl<sub>2</sub>, 24 hNoneBis(piperidin-2-one)-linked diboronate40%

Applications :

  • The dimer serves as a precursor for boron-containing polymers used in optoelectronics .

Comparison with Similar Compounds

Piperidine vs. Piperidin-2-one Derivatives

  • 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine (CAS: 852227-96-4): Structure: Replaces the lactam (piperidin-2-one) with a piperidine ring (secondary amine). Properties: Molecular formula C17H26BNO2 (MW: 287.21), mp 87°C . Applications: Used as a boronate coupling partner in drug discovery.
  • Target Compound (Piperidin-2-one derivative) :

    • The lactam group introduces a polar ketone, reducing basicity and enhancing hydrogen-bonding capacity, which may improve binding in biological targets or influence crystallinity in materials .

Positional Isomers on the Phenyl Ring

  • 1-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-2-one (PN-1570, CAS: N/A):

    • Structure : Boronate ester at the ortho position of the phenyl ring.
    • Impact : Steric hindrance near the lactam may reduce coupling efficiency in Suzuki reactions compared to the para-substituted target compound .
  • 1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-2-one (PN-0741, CAS: N/A): Structure: Boronate ester at the meta position.

Heterocyclic and Functional Group Variations

  • 1-{1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}piperidine (FM-1486):

    • Structure : Ethyl linker between phenyl and piperidine.
    • Properties : Increased hydrophobicity (MW: 285.20) may enhance membrane permeability in drug candidates but reduce aqueous solubility .
  • 1-(Methylsulfonyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine (CAS: 1428329-80-9):

    • Structure : Sulfonyl group introduces strong electron-withdrawing effects.
    • Applications : Likely used in proteolysis-targeting chimeras (PROTACs) due to improved electrophilicity for covalent binding .

Non-Piperidine Analogs

  • 4-(1-Piperidinyl)benzeneboronic Acid Pinacol Ester :

    • Structure : Piperidine directly attached to the boronate phenyl.
    • Comparison : Lacks the lactam’s hydrogen-bonding capability, making it less suited for targets requiring polar interactions .
  • 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]pyrrolidine (CAS: N/A):

    • Structure : Pyrrolidine with a benzyl linker.
    • Properties : Smaller ring (5-membered) increases ring strain but may enhance conformational flexibility .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Analogs

Compound Name CAS Number Molecular Formula MW (g/mol) Purity Key Applications Reference
Target Compound (Piperidin-2-one) 1007346-42-0 C17H24BNO3 301.19 96% Drug synthesis, OLED materials
1-[4-(Dioxaborolan)phenyl]piperidine 852227-96-4 C17H26BNO2 287.21 97% Cross-coupling reagents
1-(Methylsulfonyl)-4-(dioxaborolan)piperidine 1428329-80-9 C18H28BNO4S 365.30 97% PROTACs, covalent inhibitors
1-[2-(Dioxaborolan)phenyl]piperidin-2-one N/A C17H24BNO3 301.19 95% Catalytic screening

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-2-one, and how can intermediates be characterized?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling, leveraging the boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) for cross-coupling with halogenated aryl partners. For example, Kanto Reagents describes a related compound, 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperidine (CAS 859833-22-0), synthesized via palladium-catalyzed coupling . Key intermediates should be characterized using 1H^1H/13C^{13}C NMR to confirm boronic ester integration (δ ~1.3 ppm for pinacol methyl groups) and LC-MS for purity (>95%).

Q. Which spectroscopic techniques are critical for verifying the structural integrity of this compound?

  • Methodology :

  • NMR : 1H^1H NMR identifies the piperidin-2-one ring (amide proton at δ 6.5–7.5 ppm) and aromatic protons (δ 7.2–7.8 ppm for the para-substituted phenyl group). 11B^{11}B NMR can confirm boronic ester presence (δ 28–32 ppm) .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity. Adjust mobile phase ratios (e.g., methanol:buffer = 65:35) to resolve polar by-products .

Q. What are the primary applications of this compound in organic synthesis?

  • Methodology : The boronic ester group enables cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing biaryl systems. For instance, Thermo Scientific Chemicals highlights its use in synthesizing aryl-acetic acid derivatives via coupling with halogenated partners . It also serves as a precursor for kinase inhibitor scaffolds in medicinal chemistry .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in Suzuki-Miyaura coupling involving this boronic ester?

  • Methodology :

  • Catalyst Screening : Test Pd(PPh3_3)4_4, PdCl2_2(dppf), or XPhos Pd G3 at 1–5 mol% loading.
  • Solvent/Base Optimization : Use toluene/EtOH (3:1) with K2_2CO3_3 or Cs2_2CO3_3 to enhance solubility and reduce side reactions.
  • Temperature Control : Heat at 80–100°C under inert atmosphere for 12–24 hours. Monitor progress via TLC (hexane:EtOAc = 4:1) .

Q. How should researchers address discrepancies in stability data under varying storage conditions?

  • Methodology :

  • Stability Studies : Store samples under argon at –20°C to prevent boronic ester hydrolysis. Use Karl Fischer titration to monitor moisture content (<0.1%).
  • Accelerated Degradation Tests : Expose the compound to 40°C/75% RH for 4 weeks; analyze degradation products via HPLC-MS. notes hygroscopicity as a critical factor in related piperidine derivatives .

Q. What strategies are effective in minimizing by-products during functionalization of the piperidin-2-one ring?

  • Methodology :

  • Protecting Groups : Temporarily protect the amide moiety with Boc or Fmoc groups during alkylation or acylation steps.
  • Selective Catalysis : Use Pd/Cu bimetallic systems for regioselective C–H activation. Refer to ’s protocol for chloropyridine-boronic ester coupling .

Q. How does this compound contribute to medicinal chemistry research, particularly in kinase inhibition?

  • Methodology : The piperidin-2-one scaffold is a key pharmacophore in kinase inhibitors. For example, Reference Standards for Pharmaceutical Analysis (2018) describes similar structures as intermediates in JAK/STAT inhibitors. Perform docking studies using PDB kinase structures (e.g., EGFR or BRAF) to predict binding affinity .

Q. What experimental designs are recommended for assessing environmental impacts of this compound?

  • Methodology : Follow the framework in :

  • Fate Studies : Measure logP (octanol-water partition coefficient) and soil sorption (Koc_{oc}) to predict environmental mobility.
  • Toxicity Assays : Use Daphnia magna or algal growth inhibition tests (OECD 201/202 guidelines). Analyze metabolites via HRMS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-2-one
Reactant of Route 2
Reactant of Route 2
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.